(S)-2-Amino-3-cyclopropylpropanoic acid
Description
Natural Occurrence and Isolation from Biological Sources
While cyclopropane-containing molecules are found in various biological systems, the direct isolation of (S)-2-Amino-3-cyclopropylpropanoic acid from a natural source is not extensively documented in prominent scientific literature. However, the existence of closely related cyclopropyl (B3062369) amino acids in nature provides a strong precedent. For instance, the unusual amino acid l-cyclopropylalanine has been isolated from the mushroom Amanita virgineoides. This discovery highlights that the biosynthetic machinery for producing such cyclopropyl-containing amino acids exists in the natural world. The isolation of these related compounds typically involves extraction from the biological source followed by chromatographic techniques to purify the specific amino acid.
Classification as a Non-Proteinogenic Amino Acid
This compound is classified as a non-proteinogenic amino acid. This classification means that it is not one of the 20 common amino acids that are encoded by the universal genetic code and incorporated into proteins during ribosomal protein synthesis. Non-proteinogenic amino acids are widespread in nature and serve a multitude of biological functions, including acting as metabolic intermediates, signaling molecules, and components of natural products with antibiotic or other therapeutic properties. Their unique structures, differing from the standard protein-building blocks, make them valuable tools in drug discovery and protein engineering.
Structural Relationship to Alanine (B10760859) Derivatives
Structurally, this compound is a derivative of the proteinogenic amino acid alanine. medchemexpress.com Alanine's side chain is a simple methyl group (-CH3). In this compound, this methyl group is replaced by a cyclopropylmethyl group. This substitution introduces a three-membered carbon ring, which has significant stereochemical and conformational implications. The cyclopropyl group is a rigid, strained ring system that restricts the conformational freedom of the side chain compared to the freely rotating methyl group of alanine. This conformational constraint is a key feature that is exploited in its applications in medicinal chemistry and peptide design.
Overview of Research Significance in Biochemical and Medicinal Chemistry
The research significance of this compound is substantial, primarily stemming from its utility as a unique building block in the design and synthesis of bioactive molecules.
In medicinal chemistry , the incorporation of this amino acid into drug candidates is a strategy to enhance their pharmacological properties. The rigid cyclopropyl group can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, such as an enzyme or a receptor. researchgate.net This can lead to increased potency and selectivity. A notable example is its use as a key component in the synthesis of Runcaciguat, a soluble guanylate cyclase (sGC) activator developed for chronic kidney disease and non-proliferative diabetic retinopathy. acs.org
Furthermore, derivatives of this amino acid have been investigated as potent and specific agonists for glutamate (B1630785) receptors, which are important targets in the central nervous system. rsc.org The unique structure of the cyclopropyl group can influence the interaction with the receptor's binding pocket, leading to tailored pharmacological profiles.
In biochemical research and peptide science , this compound is used to create conformationally constrained peptides. nih.govnih.gov Peptides are often highly flexible molecules, which can be a disadvantage when designing peptide-based drugs, as it can lead to reduced receptor affinity and susceptibility to enzymatic degradation. By replacing a natural amino acid with this compound, researchers can introduce a "conformational lock" that stabilizes a desired secondary structure, such as a β-turn or a helical conformation. nih.gov This can result in peptides with enhanced stability, improved biological activity, and better oral bioavailability.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXJMWPVJQIHI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426241 | |
| Record name | L-Cyclopropylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-53-5 | |
| Record name | L-Cyclopropylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 2 Amino 3 Cyclopropylpropanoic Acid
Historical and Racemic Synthetic Approaches
Early and straightforward methods for the synthesis of 2-amino-3-cyclopropylpropanoic acid typically result in a racemic mixture, which then requires resolution to isolate the desired (S)-enantiomer. A common and historical approach for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate. researchgate.netresearchgate.net This method is an adaptation of the malonic ester synthesis.
The synthesis commences with the deprotonation of diethyl acetamidomalonate using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then alkylated with an appropriate electrophile, in this case, a cyclopropylmethyl halide like cyclopropylmethyl bromide. The resulting product is a substituted malonic ester. The final steps involve the hydrolysis of both the ester and amide functionalities under acidic or basic conditions, followed by decarboxylation upon heating, to yield the desired racemic 2-amino-3-cyclopropylpropanoic acid. researchgate.net
A general scheme for this racemic synthesis is as follows:
Deprotonation: Diethyl acetamidomalonate is treated with a base (e.g., NaOEt) in a suitable solvent (e.g., ethanol) to generate the enolate.
Alkylation: The enolate is reacted with cyclopropylmethyl bromide.
Hydrolysis and Decarboxylation: The alkylated product is subjected to hydrolysis (e.g., with aqueous acid) and heat to afford racemic 2-amino-3-cyclopropylpropanoic acid.
While effective for producing the racemic amino acid, this method necessitates a subsequent resolution step, which can be inefficient and costly for obtaining the pure (S)-enantiomer.
Cyclopropanation-Based Synthesis Routes
An alternative strategy to construct the target molecule involves forming the cyclopropane (B1198618) ring on a precursor that already contains the amino acid backbone. This is typically achieved through the cyclopropanation of an unsaturated amino acid derivative, such as an allyl glycine (B1666218) derivative.
Simmons-Smith Cyclopropanation of Allyl Glycine Derivatives
The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. organic-chemistry.orgnih.gov It involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). organic-chemistry.org This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. When applied to N-protected allyl glycine esters, the Simmons-Smith reaction provides a direct route to the cyclopropyl (B3062369) amino acid skeleton.
The reaction proceeds by the addition of the zinc carbenoid to the double bond of the allyl glycine derivative. The presence of a coordinating group, such as a hydroxyl or a protected amino group, can direct the cyclopropanation to occur on a specific face of the molecule, leading to diastereoselectivity in chiral substrates. rsc.org For instance, the cyclopropanation of an N,N-dibenzylamino-substituted cyclohexene (B86901) using the Wittig-Furukawa reagent (Zn(CH₂I)₂) results in the syn-cyclopropane as a single diastereomer. wikipedia.org
| Substrate | Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ | >99:1 | - |
| 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I | 1:>99 | - |
Data illustrating the directing effect of substituents in Simmons-Smith cyclopropanation of cyclic allylic amine derivatives. wikipedia.org
Transition-Metal-Catalyzed Cyclopropanation
Transition-metal catalysis offers another powerful tool for cyclopropanation reactions, often utilizing diazo compounds as carbene precursors. organic-chemistry.org Rhodium(II) complexes, such as rhodium(II) acetate, are particularly effective catalysts for the decomposition of diazo compounds and the subsequent transfer of the carbene moiety to an alkene. researchgate.netkoreascience.kr
In the context of synthesizing cyclopropyl amino acids, a protected dehydroalanine (B155165) derivative can be reacted with a diazoalkane in the presence of a rhodium catalyst. For example, the rhodium-catalyzed cyclopropanation of styrene (B11656) with ethyl diazoacetate is a well-established transformation. organic-chemistry.org While direct application to dehydroalanine derivatives for the synthesis of the title compound is less commonly reported, the principle remains a viable synthetic strategy. The choice of catalyst and ligands can influence both the efficiency and the stereoselectivity of the reaction.
Alkylation Strategies for Cyclopropyl Moiety Introduction
This approach involves the formation of a carbon-carbon bond between a glycine equivalent and a cyclopropyl-containing electrophile. A common strategy is the alkylation of a glycine enolate or its equivalent with a cyclopropylmethyl halide.
To achieve this, a protected glycine derivative, such as a Schiff base of a glycine ester (e.g., N-(diphenylmethylene)glycine ethyl ester), is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperatures to form the corresponding enolate. nih.gov This enolate is then quenched with an electrophile, such as cyclopropylmethyl bromide, to introduce the cyclopropylmethyl side chain. Subsequent hydrolysis of the imine and ester groups yields the desired amino acid. Phase-transfer catalysis has also been employed for the alkylation of glycine Schiff bases, offering milder reaction conditions. koreascience.kr
Enantioselective Synthesis of (S)-2-Amino-3-cyclopropylpropanoic Acid
To circumvent the need for resolving racemic mixtures, several enantioselective synthetic methods have been developed. These methods typically employ a chiral auxiliary to control the stereochemical outcome of a key bond-forming step.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.
A prominent example is the Schöllkopf bis-lactim ether method . researchgate.netrsc.org In this approach, a bis-lactim ether is prepared from glycine and a chiral amino acid, commonly (R)-valine. The valine acts as a chiral auxiliary. The prochiral C-H bond of the glycine unit can be deprotonated with a strong base (e.g., n-butyllithium) to form a planar anion. The bulky isopropyl group of the valine auxiliary effectively shields one face of the anion, directing the approach of an electrophile to the opposite face. researchgate.net
For the synthesis of this compound, the enolate of the Schöllkopf auxiliary is alkylated with cyclopropylmethyl bromide. This alkylation proceeds with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the bis-lactim ether, yielding the desired (S)-amino acid methyl ester with a high enantiomeric excess, along with the methyl ester of the valine auxiliary, which can be recovered. This method is known to provide enantiomeric excesses of over 95%. researchgate.net
Another powerful chiral auxiliary-based method involves the use of nickel(II) complexes of glycine Schiff bases . nih.gov In this strategy, a chiral ligand, often derived from a proline derivative, is complexed with nickel(II) and a glycine Schiff base. The resulting square-planar complex serves as a chiral nucleophilic glycine equivalent. Alkylation of this complex with an electrophile like cyclopropylmethyl bromide proceeds with high diastereoselectivity, which is thermodynamically controlled. nih.gov The chiral ligand directs the alkylation to afford predominantly one diastereomer. After the alkylation step, the complex is disassembled, typically by treatment with acid, to release the enantiomerically enriched amino acid and the chiral ligand-nickel complex, from which the ligand can be recovered.
| Chiral Auxiliary Method | Electrophile | Diastereomeric/Enantiomeric Excess | Yield |
| Schöllkopf Auxiliary | Alkyl Halides | >95% ee | Good |
| Ni(II)-Glycine-Proline Schiff Base Complex | n-Octyl Bromide | 98.8% de | 98.1% |
Representative data for chiral auxiliary-mediated asymmetric synthesis of α-amino acids. researchgate.net
Asymmetric Catalysis in Cyclopropylpropanoic Acid Synthesis
The synthesis of enantiomerically pure α-amino acids containing a cyclopropyl moiety, such as this compound, is of significant interest due to their presence in natural products and their utility as building blocks in medicinal chemistry. Asymmetric catalysis provides a powerful tool for establishing the desired stereochemistry at the α-carbon.
Organocatalytic Methods
Organocatalysis has emerged as a versatile strategy for the asymmetric synthesis of amino acids, avoiding the use of metal catalysts. nih.gov These methods often rely on the use of small chiral organic molecules to induce enantioselectivity. While direct organocatalytic methods for this compound are not extensively detailed in dedicated literature, established methodologies for analogous β-substituted amino acids can be applied.
Key organocatalytic approaches that could be adapted for this synthesis include:
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as derivatives of cinchona alkaloids, can be employed for the asymmetric alkylation of glycine Schiff base esters. The cyclopropylmethyl group can be introduced using cyclopropylmethyl halide as the electrophile. The catalyst forms a chiral ion pair with the enolate of the glycine derivative, directing the alkylation to stereoselectively form the (S)-enantiomer.
Brønsted Acid/Base Catalysis: Chiral phosphoric acids or bifunctional thiourea (B124793) catalysts can activate electrophiles or nucleophiles to facilitate enantioselective reactions. For instance, a chiral catalyst could control the stereoselective addition of a nucleophile to a cyclopropyl-containing α,β-unsaturated ester.
These organocatalytic strategies offer mild reaction conditions and operational simplicity, making them attractive for the synthesis of complex chiral molecules like cyclopropyl-containing amino acids. nih.gov
Chelate-Enolate Claisen Rearrangement as a Key Step
The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement, is a powerful carbon-carbon bond-forming reaction that can be adapted for the asymmetric synthesis of amino acids. masterorganicchemistry.comsemanticscholar.org The Ireland-Claisen rearrangement, which involves the rearrangement of silyl (B83357) ketene (B1206846) acetals derived from allylic esters, is particularly effective for creating chiral centers with high stereocontrol. semanticscholar.orgnih.gov
In the context of synthesizing this compound, a chelate-enolate Claisen rearrangement approach could be envisioned starting from a suitably substituted cyclopropyl-containing allylic alcohol. The key steps would be:
Esterification of the cyclopropyl-containing allylic alcohol with an N-protected glycine derivative.
Formation of a chelated ester enolate using a Lewis acid or by selecting appropriate reactants. The geometry of the enolate is critical for stereochemical outcomes and can be controlled by reaction conditions, such as the choice of solvent. nih.gov
The mdpi.commdpi.com-sigmatropic rearrangement proceeds through a chair-like transition state, transferring the chirality from the allylic alcohol to the newly formed C-C bond, thereby setting the stereocenter at the α-carbon of the amino acid precursor.
Subsequent hydrolysis of the ester and cleavage of the silyl group yields the α,β-unsaturated γ,δ-cyclopropyl amino acid precursor, which can then be reduced and deprotected to afford the final product.
The stereochemical outcome of the Ireland-Claisen rearrangement is highly predictable and depends on the geometry of the enol ether and the configuration of existing stereocenters. nih.gov
Kinetic Resolution Techniques for Enantiomeric Purity
Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.
Enzymatic Hydrolysis Approaches
Enzymes are highly efficient and stereoselective biocatalysts, making them ideal for the kinetic resolution of amino acids and their derivatives. nih.gov Enzymatic hydrolysis is a common approach where an enzyme selectively hydrolyzes one enantiomer of a racemic ester or amide, leaving the other unreacted. researchgate.net
Lipases and proteases are frequently used for this purpose. For example, Candida antarctica lipase (B570770) B (CAL-B) is known to catalyze the enantioselective hydrolysis of various β-amino esters. researchgate.netnih.govmdpi.com In a typical process for resolving a racemic mixture of N-acyl-2-amino-3-cyclopropylpropanoic acid methyl ester, the enzyme would selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, while the (R)-ester remains largely unreacted. The resulting acid and unreacted ester can then be easily separated. google.com The efficiency of such resolutions is often high, with E-values (enantiomeric ratio) frequently exceeding 100 or 200. google.comresearchgate.net
Another powerful enzymatic method is dynamic kinetic resolution (DKR). In a DKR process, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. nih.govresearchgate.net A transaminase-based DKR, for instance, could be used to convert a cyclopropyl-containing α-ketoacid into this compound with high diastereo- and enantioselectivity. nih.gov
| Enzyme Class | Substrate Type | Principle | Typical Outcome |
| Lipases (e.g., CAL-B) | Racemic amino acid esters | Enantioselective hydrolysis of one ester enantiomer | Unreacted ester and hydrolyzed acid with high ee. nih.govmdpi.com |
| Amidases (e.g., Penicillin Amidase) | Racemic N-acyl amino acids | Enantioselective hydrolysis of one amide enantiomer | Unreacted N-acyl amino acid and free amino acid with high ee. google.com |
| Hydantoinases | 5-substituted hydantoin (B18101) derivatives | Enantioselective hydrolysis of hydantoin ring | Enantiopure N-carbamoyl-amino acid, which is further converted. nih.gov |
| Transaminases | α-keto acids | Dynamic Kinetic Resolution with in-situ racemization | High yield (>50%) of a single amino acid enantiomer. nih.gov |
Protective Group Strategies in Amino Acid Synthesis
The synthesis of this compound, particularly for its incorporation into peptides, necessitates the use of protecting groups to mask the reactive amino and carboxyl functionalities. iris-biotech.de An effective protective group strategy, often involving orthogonal groups, is crucial to prevent unwanted side reactions like self-polymerization and to ensure regioselective bond formation. ug.edu.pl
Amino Group Protection: The α-amino group is typically protected with groups that can be removed under specific conditions without affecting other parts of the molecule. Common choices include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to bases but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). mountainscholar.org
Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de The Fmoc/tBu protection scheme is one of the most common orthogonal strategies in solid-phase peptide synthesis. iris-biotech.de
Carboxyl Group Protection: The carboxylic acid moiety is often converted into an ester to prevent its reaction during coupling steps. Common protecting groups include:
Methyl (Me) or Ethyl (Et) esters: These are simple esters that can be hydrolyzed under basic conditions (saponification).
tert-Butyl (tBu) ester: Stable to basic conditions, this group is cleaved simultaneously with a Boc group using strong acid (TFA). iris-biotech.de
Benzyl (Bn) ester: This group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenation.
| Group Name | Abbreviation | Target Functionality | Cleavage Conditions | Orthogonal to |
| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) | Fmoc, Bn |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, tBu, Trt |
| Benzyl | Bn | Carboxylic Acid | Catalytic Hydrogenation | Boc, Fmoc |
| tert-Butyl | tBu | Carboxylic Acid | Strong Acid (e.g., TFA) | Fmoc, Bn |
Purification and Characterization of Enantiopure this compound
Following synthesis, rigorous purification and characterization are essential to confirm the chemical identity, purity, and enantiomeric integrity of this compound.
Purification: Initial purification of the crude product is typically achieved through standard laboratory techniques.
Chromatography: Column chromatography, including flash chromatography or automated systems, is used to separate the target compound from reagents, byproducts, and residual solvents. frontiersin.org
Recrystallization: This technique is effective for obtaining highly pure crystalline solids. A suitable solvent system is chosen in which the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below. mdpi.com
Ion-Exchange Chromatography: Due to the zwitterionic nature of amino acids, ion-exchange chromatography can be a powerful purification method.
Characterization: A combination of spectroscopic and analytical methods is employed to verify the structure and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. frontiersin.orgrsc.org
¹H NMR: The proton spectrum would show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, typically 0-1 ppm), the diastereotopic β-protons, the α-proton, and the amine protons.
¹³C NMR: The carbon spectrum would confirm the presence of the cyclopropyl carbons, the β- and α-carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). frontiersin.org
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity (or enantiomeric excess, ee) of the product. The analysis is performed using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comnih.gov The retention times of the two enantiomers will differ, and the enantiomeric excess is calculated from the relative peak areas.
Physical Properties: Measurement of the melting point and specific rotation can also help to characterize the compound and compare it with literature values. The compound typically appears as a white to off-white solid. medchemexpress.comsigmaaldrich.com
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Confirmation | Signals for cyclopropyl, α-H, β-H₂, and NH₂ protons. frontiersin.orguoc.gr |
| ¹³C NMR | Structural Confirmation | Signals for cyclopropyl carbons, α-C, β-C, and C=O. frontiersin.org |
| HRMS | Molecular Formula Verification | Accurate m/z for [M+H]⁺ corresponding to C₆H₁₂NO₂⁺. frontiersin.org |
| Chiral HPLC | Enantiomeric Purity (ee) | Separation of (S) and (R) enantiomers on a chiral column. sigmaaldrich.commdpi.com |
| Melting Point | Purity and Identification | A sharp, defined melting range. |
Biochemical and Biological Activities of S 2 Amino 3 Cyclopropylpropanoic Acid
Enzyme Modulation and Inhibition Mechanisms
The biological effects of (S)-2-Amino-3-cyclopropylpropanoic acid are significantly influenced by its interactions with various enzymes, particularly those involved in amino acid metabolism.
Aminotransferases, or transaminases, are a class of enzymes crucial for the synthesis and degradation of amino acids. These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid.
Aminotransferases are dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). The catalytic cycle of these enzymes universally involves the formation of a Schiff base, an imine formed between an amino group and a carbonyl group. Initially, the PLP cofactor is covalently bound to a lysine (B10760008) residue in the enzyme's active site as an "internal" Schiff base. When a substrate amino acid, such as this compound, enters the active site, it undergoes a transaldimination reaction. In this process, the amino group of the substrate displaces the enzyme's lysine residue, forming a new "external" Schiff base with the PLP cofactor. This substrate-PLP Schiff base is a key intermediate that facilitates the subsequent transfer of the amino group.
This compound has been identified as an inhibitor of specific amino acid biosynthetic pathways. Research has shown that the compound specifically targets the L-leucine biosynthesis pathway. The addition of leucine (B10760876) to cultures was observed to significantly reduce the biological effects of L-cyclopropylalanine, indicating that its mechanism of action is the inhibition of this specific metabolic route. nih.gov
The inhibitory action of this compound has been pinpointed to a specific enzyme within the leucine biosynthesis pathway. It has been demonstrated to inhibit 2-isopropylmalate synthase, the first enzyme in this metabolic sequence. nih.gov This enzyme is subject to feedback inhibition by leucine, and L-cyclopropylalanine appears to mimic this effect. nih.gov
| Enzyme | Source Organism | Nature of Inhibition |
|---|---|---|
| 2-Isopropylmalate Synthase | Mycobacterium tuberculosis | Acts as an inhibitor, similarly to the natural feedback inhibitor L-leucine. nih.gov |
Interaction with Aminotransferases
Neurochemical and Neurotransmitter Regulation Studies
While other amino acids containing cyclopropyl (B3062369) groups have been investigated for their neuroactive properties, including interactions with N-methyl-D-aspartate (NMDA) receptors, specific studies detailing the direct neurochemical and neurotransmitter regulatory roles of this compound are not extensively documented in the available scientific literature.
Antimicrobial and Antifungal Biological Activities
This compound has demonstrated significant biological activity against fungal organisms. Its antifungal properties are directly linked to its mechanism of enzyme inhibition. Studies have confirmed a potent antifungal effect against pathogenic and model yeast species. nih.gov The proposed mechanism for this antifungal activity is the inhibition of the L-leucine biosynthesis pathway, which is essential for fungal growth. nih.gov
| Organism | Activity Type | Measurement (MIC) |
|---|---|---|
| Candida albicans | Antifungal | 19.2 µM nih.gov |
| Saccharomyces cerevisiae | Antifungal | 44.5 µM nih.gov |
Plant Growth Regulation and Phytohormonal Modulation
This compound, an unnatural amino acid, is of interest for its potential role in modulating plant growth and development. While direct studies on this specific compound are not extensively documented in publicly available research, the activities of structurally related compounds containing a cyclopropane (B1198618) ring provide a strong basis for its potential mechanisms of action, particularly in the context of ethylene (B1197577) biosynthesis and signaling.
Ethylene is a key gaseous plant hormone that regulates a wide array of physiological processes, including seed germination, root growth, fruit ripening, senescence, and responses to biotic and abiotic stress. nih.gov The biosynthesis of ethylene in plants follows a well-characterized pathway, with S-adenosyl-L-methionine (SAM) being converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS), and subsequently, ACC is oxidized to form ethylene by ACC oxidase (ACO). researchgate.net
The cyclopropane ring is a critical structural feature of ACC, the immediate precursor to ethylene. This structural similarity suggests that this compound could potentially interact with the enzymes of the ethylene pathway. For instance, compounds that mimic ACC can act as inhibitors of ethylene biosynthesis or signaling. nih.gov
One example of a cyclopropane-containing molecule that influences plant hormone signaling is 3-cyclopropyl-1-enyl-propanoic acid sodium salt (CPAS). Research has shown that CPAS functions as an ethylene antagonist, effectively delaying leaf and ear senescence in wheat (Triticum aestivum L.). researchgate.net By inhibiting the effects of ethylene, CPAS application led to significant increases in grain yield under both controlled and field conditions. researchgate.net This demonstrates the potential of cyclopropane-containing compounds to modulate crucial agronomic traits by interfering with phytohormonal pathways.
Furthermore, inhibitors of ethylene biosynthesis, such as 2-aminoethoxyvinyl glycine (B1666218) (AVG), which targets ACC synthase, are widely used in agricultural and horticultural practices to control ripening and senescence. nih.govresearchgate.net The study of such inhibitors has been crucial in elucidating the role of ethylene in various plant processes. For example, the use of AVG has demonstrated that auxin-induced stomatal opening is mediated through the production of ethylene. nih.gov
Given this context, this compound could potentially exert its effects on plant growth through several mechanisms:
Competitive Inhibition of ACC Synthase: Its structural similarity to ACC might allow it to bind to the active site of ACC synthase, thereby inhibiting the production of the ethylene precursor.
Interaction with Ethylene Receptors: Like other cyclopropane-containing molecules, it could potentially interact with ethylene receptors, either as an agonist or an antagonist, thereby modulating the ethylene signaling cascade.
Metabolism into Active Compounds: The compound itself might be metabolized within the plant into other molecules that have growth-regulatory properties.
Further research, including in vitro enzyme assays and in vivo plant growth studies, is necessary to fully elucidate the specific role of this compound in plant growth regulation and phytohormonal modulation.
Antiviral Research Applications
The unique conformational constraints and metabolic stability conferred by the cyclopropane ring have made cyclopropane-containing amino acids attractive building blocks in medicinal chemistry, including in the design of antiviral agents. nih.gov While direct antiviral activity of this compound has not been extensively reported, its structural motif is relevant to the development of protease inhibitors, a critical class of antiviral drugs.
Viral proteases are essential enzymes for the replication of many viruses, as they are responsible for cleaving large viral polyproteins into functional individual proteins. mdpi.com Inhibition of these proteases is a key strategy in antiviral therapy. The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a well-established target for antiviral drug development. mdpi.commdpi.com
The incorporation of cyclopropane-containing amino acids into peptidomimetics can lead to potent protease inhibitors. The rigid cyclopropane scaffold can help to lock the inhibitor into a bioactive conformation that fits precisely into the active site of the protease, enhancing binding affinity and inhibitory activity. nih.gov
For instance, derivatives of cyclopropane β-amino acids have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS3 protease. nih.gov This highlights the utility of the cyclopropyl group in the design of inhibitors for viral cysteine proteases, a class to which SARS-CoV-2 Mpro also belongs.
While specific studies on this compound as a SARS-CoV-2 Mpro inhibitor are not prominent in the literature, the principles of protease inhibitor design suggest its potential as a scaffold. A hypothetical mechanism of action could involve the cyclopropyl group making specific hydrophobic interactions within the substrate-binding pocket of the Mpro. The amino acid backbone would allow for its incorporation into a peptide-like sequence designed to mimic the natural cleavage site of the protease.
Further research, including computational modeling, synthesis of derivatives, and enzymatic assays, would be required to explore the potential of this compound and its derivatives as inhibitors of SARS-CoV-2 Mpro and other viral proteases. The table below summarizes the potential applications of cyclopropane-containing amino acids in antiviral research based on the properties of related compounds.
| Potential Application Area | Rationale Based on Related Compounds | Target Virus Example |
| Viral Protease Inhibition | The rigid cyclopropane scaffold can enhance binding to the active site of proteases. | Hepatitis C Virus (HCV), SARS-CoV-2 |
| Peptidomimetic Scaffolds | Incorporation into peptide-like molecules to improve metabolic stability and conformational rigidity. | Human Immunodeficiency Virus (HIV) |
| Antiviral Prodrugs | Modification of nucleoside analogs with cyclopropyl groups to enhance cellular uptake and activation. | Human Immunodeficiency Virus (HIV) |
Role in Metabolic Pathways and Biological Signalling
As an unnatural amino acid, this compound is not one of the 20 proteinogenic amino acids and therefore does not have a pre-defined role in primary metabolic pathways or established biological signaling cascades in most organisms. nih.gov However, its introduction into biological systems can lead to its participation in various metabolic processes and its use as a tool to probe signaling pathways.
The metabolic fate of an amino acid is determined by its chemical nature. mdpi.com Once inside a cell, this compound could potentially be recognized by enzymes that act on natural amino acids, such as transaminases or oxidases, albeit likely with lower efficiency. The cyclopropyl group introduces significant steric bulk and a unique electronic structure compared to the side chains of natural amino acids, which would influence its recognition and processing by metabolic enzymes.
Potential metabolic fates could include:
Transamination: The amino group could be removed by a transaminase, yielding the corresponding α-keto acid, 3-cyclopropyl-2-oxopropanoic acid. This keto acid could then potentially enter central carbon metabolism, although the pathway for the degradation of the cyclopropyl ring is not immediately apparent in standard metabolic charts.
Decarboxylation: The carboxyl group could be removed, leading to the formation of 2-cyclopropylethanamine.
Incorporation into Peptides: In engineered biological systems, unnatural amino acids can be incorporated into peptides and proteins, allowing for the creation of novel biomolecules with enhanced properties. nih.govportlandpress.com
In the realm of biological signaling, unnatural amino acids are valuable tools for studying ligand-receptor interactions and the conformational changes they induce. uiowa.edu By site-specifically incorporating an unnatural amino acid with unique properties (e.g., a fluorescent tag or a photo-crosslinker) into a receptor or signaling protein, researchers can probe the dynamics of signaling events with high precision. nih.gov
While there is no specific signaling pathway known to be directly modulated by this compound, its structural similarity to natural amino acids like alanine (B10760859) and leucine could lead to interactions with receptors or enzymes that recognize these amino acids. For example, it could act as an antagonist or a partial agonist at amino acid receptors in the nervous system, although this is speculative without direct experimental evidence.
The study of the metabolic fate and signaling effects of this compound would require tracer studies using isotopically labeled versions of the compound, as well as screening against a panel of receptors and enzymes.
Applications of S 2 Amino 3 Cyclopropylpropanoic Acid in Advanced Chemical Research
Utility as a Chiral Building Block in Organic Synthesis
The rigid cyclopropyl (B3062369) moiety and the chiral center of (S)-2-Amino-3-cyclopropylpropanoic acid make it an excellent chiral building block for the stereoselective synthesis of complex organic molecules. Its incorporation can lead to compounds with well-defined three-dimensional structures, a critical aspect in modern drug design and materials science.
Synthesis of Complex Organic Molecules
While the direct total synthesis of a complex natural product featuring this compound as a key fragment is not extensively documented in readily available literature, its utility is demonstrated in the synthesis of specialized amino acid derivatives. For instance, a concise synthesis of the E-diastereoisomers of 4,5-Methano-l-lysine, which are analogs of the proteinogenic amino acid lysine (B10760008), has been reported. This synthesis highlights the role of cyclopropyl-containing precursors in generating novel amino acid structures with potential applications in creating peptidomimetics with constrained conformations. The cyclopropane (B1198618) ring, in these cases, serves as a rigid scaffold to control the spatial orientation of functional groups.
The general synthetic utility of cyclopropane-containing building blocks is well-established in the synthesis of a variety of natural products, where the cyclopropyl group is often crucial for biological activity. These syntheses employ various methods for introducing the cyclopropane ring, underscoring the importance of chiral cyclopropyl precursors like this compound.
Precursor for Drug Development and Lead Compound Generation
The incorporation of cyclopropyl groups is a recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov The cyclopropyl moiety can improve metabolic stability, increase potency, and reduce off-target effects. nih.gov As a chiral building block, this compound offers a synthetically accessible route to introduce these benefits into new chemical entities.
The cyclopropyl group can act as a bioisosteric replacement for other functionalities, such as a gem-dimethyl group or an alkene, providing a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, its rigid nature can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. rsc.org Furthermore, the increased metabolic stability imparted by the cyclopropyl ring can lead to a longer in vivo half-life, a desirable characteristic for many therapeutic agents. hyphadiscovery.com While specific blockbuster drugs containing this exact amino acid are not publicly disclosed, the principles of its application are widely used in the pharmaceutical industry. A patent has described the use of cyclopropyl amino acids in peptide hormones to enhance their bioactivity and stability. chemistryworld.com
Integration into Peptide Chemistry and Peptidomimetics
In the realm of peptide science, this compound serves as a powerful tool for modulating peptide structure and function. Its incorporation can enforce specific secondary structures and enhance resistance to enzymatic degradation, addressing key challenges in the development of peptide-based therapeutics.
Conformational Restriction in Peptide Design
The inherent rigidity of the cyclopropyl group significantly restricts the conformational freedom of the peptide backbone when this compound is incorporated into a peptide sequence. researchgate.net This steric hindrance limits the rotation around the Cα-Cβ and Cβ-Cγ bonds, thereby influencing the local and global conformation of the peptide. This conformational restriction is a valuable strategy in peptide design to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. researchgate.net By reducing the entropic penalty associated with binding to a receptor, pre-organizing a peptide into its bioactive conformation can lead to a significant increase in binding affinity and specificity. rsc.org
Influence on Peptide Secondary Structures
The presence of a cyclopropyl group can have a profound impact on the secondary structure of peptides. Studies on formyl tripeptides have shown that a cyclopropyl-containing amino acid can induce a higher percentage of the E conformation about the formamide (B127407) functionality compared to an isopropyl group. nih.gov This suggests that the electronic and steric properties of the cyclopropyl ring can influence the local peptide bond geometry.
Furthermore, research on peptides incorporating cyclopropane-constrained amino acids has demonstrated their ability to induce well-defined secondary structures. For example, the incorporation of such amino acids can favor the formation of specific turn structures, which are critical recognition elements in many protein-protein interactions. The ability to control peptide conformation through the strategic placement of conformationally restricted amino acids like this compound is a key aspect of rational peptide design.
Below is a table summarizing the conformational effects of incorporating a cyclopropyl-containing amino acid in a model tripeptide, as determined by NMR spectroscopy.
| Peptide | Amino Acid at Position 1 | % E Isomer in CDCl3 | Chemotactic Activity |
| 1 | 1-Amino-1-cyclopropane carboxylic acid | 36% | Observed |
| 2 | α-Aminoisobutyric acid | 9% | Not Observed |
| 3 | Alanine (B10760859) | Low | Not Observed |
| 4 | Glycine (B1666218) | Low | Not Observed |
Data adapted from a study on formyl tripeptides. nih.gov
Site-Specific Incorporation into Proteins as a Non-Canonical Amino Acid
The successful incorporation of this compound into a protein would allow for the introduction of a conformationally constrained residue at a specific position. This could be used to:
Stabilize a desired protein fold: The rigid cyclopropyl group could lock a region of the protein into a specific conformation, enhancing its stability or activity.
Probe protein-protein interactions: The unique steric and electronic properties of the cyclopropyl group could be used to investigate the importance of specific side-chain interactions at a protein interface.
Create novel biocatalysts: The introduction of this ncAA near an active site could alter the enzyme's substrate specificity or catalytic efficiency.
The development of an orthogonal synthetase for this compound would open up new avenues for protein engineering and the creation of proteins with novel and enhanced properties.
Engineering Aminoacyl-tRNA Synthetases for Cyclopropylamino Acid Incorporation
The site-specific incorporation of non-canonical amino acids (ncAAs) like this compound into proteins is a powerful tool in synthetic biology. nih.govresearchgate.net This process, known as genetic code expansion, relies on the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov This orthogonal system functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is incorporated only at a specific, predetermined site in a target protein. nih.gov
The process begins by repurposing a nonsense codon, typically the amber stop codon (UAG), which does not code for any of the 20 canonical amino acids. nih.gov An orthogonal tRNA, engineered to recognize this codon, is introduced into the cell. pnas.org The key challenge lies in engineering an orthogonal aaRS that exclusively charges this specific tRNA with the desired ncAA, in this case, this compound. nih.gov
The Pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea like Methanosarcina barkeri or Methanosarcina mazei is a commonly used platform for this purpose. nih.gov This is because the PylRS/tRNAPyl system is naturally orthogonal in bacteria and eukaryotic cells. nih.gov Scientists engineer the PylRS enzyme by mutating amino acid residues within its active site. nih.govfrontiersin.org Through multiple rounds of directed evolution and screening, variants are selected that exhibit high fidelity for acylating the orthogonal tRNA with this compound while ignoring the natural amino acids present in the cell. pnas.orgfrontiersin.org This engineered system allows for the precise insertion of the cyclopropyl-containing amino acid into proteins, enabling the study of protein structure and function with novel chemical probes. profacgen.com
Design and Synthesis of Inhibitors for Specific Molecular Targets
The incorporation of a cyclopropyl moiety, such as that in this compound, is a widely used strategy in medicinal chemistry for the design of potent and specific inhibitors. iris-biotech.denih.gov The unique properties of the cyclopropyl ring can address common challenges in drug discovery, including potency, selectivity, and metabolic stability. nih.govacs.org
The cyclopropyl group contributes significantly to the binding affinity of an inhibitor for its molecular target through several mechanisms. scilit.comresearchgate.net One of the most important contributions is conformational constraint. iris-biotech.de The rigid structure of the cyclopropyl ring restricts the rotational freedom of the molecule, which can pre-organize the inhibitor into a conformation that is favorable for binding to the target protein. iris-biotech.dersc.org This reduction in conformational flexibility leads to a smaller entropic penalty upon binding, thereby contributing to a more favorable binding free energy. iris-biotech.deresearchgate.net
Furthermore, the cyclopropyl group can enhance metabolic stability. hyphadiscovery.com The C-H bonds on a cyclopropane ring are shorter and stronger than those in corresponding alkanes, making them less susceptible to oxidative metabolism by enzymes such as cytochrome P450 (CYP). acs.orghyphadiscovery.com By replacing a metabolically vulnerable group, like an isopropyl or ethyl group, with a cyclopropyl ring, the half-life of a drug candidate can be significantly increased. iris-biotech.dehyphadiscovery.com
The electronic nature of the cyclopropyl ring, which possesses enhanced π-character in its C-C bonds, also plays a role. nih.govacs.orgscilit.com This allows it to engage in favorable interactions within the binding pocket of a target protein, further enhancing potency. rsc.org For example, studies on fentanyl analogs have shown that cyclopropylfentanyl has a significantly higher affinity for the µ-opioid receptor compared to similar analogs without this group, highlighting the direct impact of the cyclopropyl moiety on binding. nih.gov
| Contribution of Cyclopropyl Group | Mechanism | Impact on Inhibitor Design |
|---|---|---|
| Enhanced Potency | Conformational rigidity reduces the entropic penalty of binding and allows favorable electronic interactions. iris-biotech.deresearchgate.net | Leads to higher binding affinity and lower required doses. |
| Increased Metabolic Stability | Stronger C-H bonds are less susceptible to oxidation by CYP450 enzymes. acs.orghyphadiscovery.com | Improves pharmacokinetic profile and drug half-life. researchgate.net |
| Improved Selectivity | The rigid structure provides precise positioning of functional groups, allowing for specific interactions with the target and avoiding off-target effects. researchgate.net | Reduces potential side effects. |
| Conformational Restriction | Locks rotatable bonds, pre-organizing the molecule for optimal binding. iris-biotech.dersc.org | Increases binding affinity by lowering the entropic cost. nih.gov |
Computational and Structural Biology Studies
Computational methods are integral to understanding and predicting the behavior of molecules containing this compound. Molecular docking and structural analyses provide insights into how the unique cyclopropyl moiety interacts with biological targets at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov For inhibitors containing a cyclopropyl group, docking simulations are used to model how the molecule fits into the active site of a target protein. acs.org These simulations can predict the binding pose, estimate the binding affinity, and identify key non-covalent interactions that stabilize the complex. acs.org
For instance, docking studies have been employed to rationalize the design of IRAK4 degraders, where the terminal cyclopropyl group was identified as a suitable point for linker conjugation based on its position in the binding pocket. acs.org Similarly, computational models have been used to investigate the binding modes of cyclopropane-based inhibitors of coronavirus 3C-like proteases, revealing how different substituents on the cyclopropyl ring influence interactions with specific subsites of the enzyme's active site. nih.gov These predictive models are crucial for guiding the synthesis of new analogs with improved potency and selectivity.
The cyclopropyl ring, despite being an alkyl group, engages in a range of specific and significant supramolecular interactions due to its unique electronic structure. rsc.org The C-C bonds of the ring have enhanced p-character, often described by the Walsh orbital model, which allows the ring to act as a weak π-system. wikipedia.orgresearchgate.net This enables it to participate in non-covalent interactions typically associated with aromatic systems. rsc.org These interactions are critical for stabilizing the ligand-receptor complex. rsc.org
The primary interactions include hydrophobic contacts, which can be amplified by π-based interactions. rsc.org The cyclopropyl group can also participate in hydrogen bonds where its C-H bonds act as donors to an oxygen acceptor (C–H···O). rsc.org Understanding the hierarchy and energetics of these interactions is vital for accurately predicting the biological activity of cyclopropyl-containing compounds. nih.gov
A particularly noteworthy supramolecular interaction is the C–H⋯C(cyclopropyl) interaction. rsc.org In this arrangement, a C-H bond from an amino acid residue in the protein's binding pocket acts as a hydrogen bond donor, while the electron-rich face of the cyclopropyl ring acts as a weak carbon-based acceptor. rsc.org
Molecular docking studies on cyclopropyl-containing peptide derivatives targeting the human androgen receptor have specifically delineated these C–H⋯C(cyclopropyl) interactions. rsc.org These, along with C–H(cyclopropyl)⋯π interactions (where the C-H bonds of the cyclopropyl ring interact with an aromatic ring of a residue like tyrosine or phenylalanine), are vital for the orientation and affinity of the ligand within the active site. rsc.org These weak but significant interactions highlight the nuanced role of the cyclopropyl moiety in molecular recognition, extending beyond simple steric bulk to include specific, directional electronic contributions. rsc.org
| Interaction Type | Description | Significance in Binding |
|---|---|---|
| Hydrophobic Interactions | General non-polar interactions with hydrophobic residues in the binding pocket. rsc.org | Contributes to the overall binding affinity and desolvation. |
| C–H(cyclopropyl)⋯π Interactions | The C-H bonds of the cyclopropyl ring interact with the π-face of an aromatic amino acid residue (e.g., Phe, Tyr, Trp). rsc.org | Helps to orient the ligand and adds to binding stability. |
| C–H⋯C(cyclopropyl) Interactions | A C-H bond from the protein acts as a donor to the electron-rich face of the cyclopropyl ring. rsc.org | Provides specific, directional stabilization of the ligand-protein complex. |
| π-Sigma Interactions | Interaction between the π-system of the cyclopropyl ring and sigma orbitals of the protein. rsc.org | Can aid in the intercalation of the ligand into the binding site. rsc.org |
Supramolecular Interactions Involving the Cyclopropyl Moiety
C–H(cyclopropyl)⋯π Interactions
Non-covalent interactions are fundamental in dictating the three-dimensional structure and function of biomolecules. nih.govnih.gov While conventional hydrogen bonds are well-understood, weaker interactions, such as C–H⋯π interactions, have emerged as crucial players in molecular recognition and stabilization of protein structures. nih.govarturorobertazzi.it The cyclopropyl group of this compound, with its unique electronic character, is a proficient participant in such interactions. The C–H bonds on the cyclopropyl ring can act as hydrogen bond donors, interacting with the π-electron clouds of aromatic rings. rsc.org
In a study involving a series of novel cyclopropyl-based modified amino acids, the potential of the cyclopropyl ring to form π-based supramolecular synthons was highlighted. rsc.org For instance, in the crystal structure of (2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid, C–H⋯π hydrogen bonds were observed with H⋯Cg (centroid of the aromatic ring) distances in the range of 2.53–2.83 Å. rsc.org These interactions are classified as Type I C–H⋯π hydrogen bonds and are instrumental in the molecular arrangement within the crystal lattice. rsc.org
Molecular docking studies have further illuminated the importance of these interactions in biological contexts. For example, the C–H(cyclopropyl)⋯π interactions between a cyclopropyl-containing compound and essential amino acid residues within the active pocket of the human androgen receptor have been delineated, underscoring the vital role of the cyclopropyl group in the supramolecular landscape of bio-complexes. rsc.org
Table 1: Geometric Parameters of C–H⋯π Interactions in a Cyclopropyl-Containing Compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C15-H15A···Cg1 | 0.98 | 2.83 | 3.693(3) | 147 |
| C16-H16A···Cg2 | 0.98 | 2.53 | 3.491(3) | 166 |
| C17-H17B···Cg1 | 0.98 | 2.76 | 3.585(3) | 142 |
Data sourced from a study on cyclopropyl-containing peptide-derived compounds. rsc.org Cg1 and Cg2 represent the centroids of aromatic rings.
Solid-State Structural Analysis of Cyclopropyl-Containing Peptide-Derived Compounds
The conformational rigidity of the cyclopropyl group makes this compound an attractive component for designing peptides with well-defined secondary structures, such as helices and turns. mdpi.comresearchgate.net Solid-state structural analysis, primarily through single-crystal X-ray diffraction, provides definitive insights into the three-dimensional arrangement of these molecules and the hierarchy of supramolecular synthons that govern their crystal packing. rsc.orgnih.gov
A systematic survey of the Cambridge Structural Database (CSD) for crystal structures containing a cyclopropyl scaffold related to modified amino acids and peptides can reveal recurring supramolecular motifs. rsc.org Such analyses provide a library of hydrogen-bonding patterns and other non-covalent interactions that are crucial for crystal engineering and the rational design of new materials. rsc.org
In a series of synthesized cyclopropyl-containing compounds, including 2-acetamido-3-cyclopropylpropanoic acid, solid-state analysis elucidated the dominant role of N-H···O hydrogen bonds in forming primary supramolecular synthons. rsc.org These interactions, along with weaker C–H⋯O and C–H⋯π interactions, create a robust network that defines the crystal architecture. The geometric details of these interactions are critical for understanding the forces that drive molecular self-assembly.
Table 2: Hydrogen Bonding Geometry in a Representative Cyclopropyl-Containing Compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N1-H1···O2 | 0.86 | 1.98 | 2.836(2) | 173 |
| O3-H3···O1 | 0.82 | 1.83 | 2.646(2) | 173 |
Data represents typical hydrogen bond parameters observed in the solid-state structures of cyclopropyl-containing peptide derivatives. rsc.org
The conformational restriction imposed by the cyclopropyl ring can also be exploited to stabilize specific peptide conformations, such as β-turns. rsc.org In organic solvents, cyclopropyl-containing amino acids at certain positions within a peptide sequence can induce the formation of type VIa β-turns. rsc.org This ability to sculpt the secondary structure of peptides is of immense interest in the development of peptidomimetics with enhanced biological activity and stability.
Comparative Analysis and Derivative Research of S 2 Amino 3 Cyclopropylpropanoic Acid
Structure-Activity Relationships with Related Cyclopropyl (B3062369) Amino Acids
The rigid structure of the cyclopropyl group is a critical determinant of the biological activity in cyclopropyl amino acids. nih.gov By constraining the conformation of the amino acid side chain, the cyclopropane (B1198618) ring can lead to more specific and potent interactions with biological targets compared to their flexible acyclic counterparts. researchgate.net This conformational rigidity has been shown to increase both enzymatic stability and receptor selectivity. nih.gov
Research into the structure-activity relationships (SAR) of cyclopropyl amino acids often focuses on how modifications to the cyclopropane ring or the amino acid backbone affect biological endpoints. For example, in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, a series of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and evaluated. nih.gov The study demonstrated that the specific stereochemistry and substitution pattern on the cyclopropyl ring were crucial for potent and selective NMDA receptor antagonism. nih.gov
| Compound Class | Key Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Cyclopropyl Amino Acids | Conformationally restricted side-chain | Increased enzymatic stability and receptor selectivity. | nih.gov |
| 4,5-methano-AP5 analogues | Cyclopropyl group mimicking a portion of the standard ligand | Potent and selective NMDA receptor antagonism. | nih.gov |
| Bicyclogermacranes | Cis-fused cyclopropane ring | Associated with fungistatic and allelopathic activity. | rsc.org |
| Lepidozanes | Trans-fused cyclopropane ring | Primarily associated with cytotoxic activity. | rsc.org |
Comparison with Other Non-Proteinogenic Amino Acids and Alanine (B10760859) Derivatives
(S)-2-Amino-3-cyclopropylpropanoic acid belongs to the broad class of non-proteinogenic amino acids (NPAAs), which offer a vast chemical diversity beyond the 20 common protein-building amino acids. nih.govnbinno.com A primary advantage of using NPAAs in drug design is their ability to enhance the stability of peptides against enzymatic degradation by proteases, thereby increasing their therapeutic half-life. nih.govnih.gov
Compared to its parent amino acid, alanine, this compound's key distinction is the replacement of a methyl group's hydrogen with a cyclopropyl ring. medchemexpress.comwikipedia.org While alanine's methyl side-chain is small and non-reactive, the cyclopropyl group introduces a rigid, lipophilic scaffold. wikipedia.org This modification fundamentally alters the molecule's shape and conformational freedom.
Other NPAAs achieve conformational rigidity through different structural motifs. For example, 2-aminotroponyl-l-alanine (ATA) incorporates a non-benzenoid aromatic tropolone (B20159) scaffold, which can participate in π-interactions and hydrogen bonding. rsc.org Azetidine-2-carboxylic acid, a homolog of proline, features a four-membered ring, imposing different conformational constraints than the three-membered ring of cyclopropyl derivatives. researchgate.net The therapeutic potential of NPAAs is often linked to these unique structural features that allow for optimized interactions with biological targets, leading to enhanced binding affinity and selectivity. nbinno.com
| Amino Acid | Class | Key Structural Feature | Primary Advantage in Peptides/Analogs |
|---|---|---|---|
| Alanine | Proteinogenic | Methyl (-CH3) side chain | Simple, non-reactive structural unit. wikipedia.org |
| This compound | Non-Proteinogenic / Alanine Derivative | Cyclopropylmethyl side chain | Provides conformational rigidity, enhancing stability and receptor selectivity. medchemexpress.comnih.gov |
| 2-Aminotroponyl-l-alanine (ATA) | Non-Proteinogenic | Troponyl scaffold | Allows for π-interactions and hydrogen bonding. rsc.org |
| Azetidine-2-carboxylic acid | Non-Proteinogenic / Proline homolog | Four-membered azetidine (B1206935) ring | Confers rigidity, can be toxic when misincorporated into proteins. researchgate.net |
Synthesis and Biological Evaluation of Substituted Cyclopropylpropanoic Acid Derivatives
The synthesis of derivatives based on the cyclopropylpropanoic acid scaffold is an active area of research aimed at developing novel therapeutic agents. nih.govmdpi.com Synthetic strategies often involve modifications at several key positions: the cyclopropane ring, the carboxylic acid, or the amino group. These modifications are designed to explore the structure-activity relationships and optimize properties like potency, selectivity, and metabolic stability. nih.gov
One approach involves the synthesis of carboxycyclopropylglycines, which are conformationally rigid analogs of glutamic acid and have been investigated for their physiological properties. researchgate.net Various synthetic methods are employed, including the use of carbene additions to alkenes and enzymatic reactions, to create these complex structures. researchgate.net
The biological evaluation of these synthesized derivatives is crucial for identifying promising drug candidates. For instance, a series of substituted phenylpropanoic acid derivatives were prepared and evaluated as dual agonists of peroxisome proliferator-activated receptors (PPAR) alpha and delta. nih.gov The study found that the shape of the linker and the substituents on the phenyl ring were key determinants of potency and selectivity, identifying potent dual agonists with potential for treating metabolic syndrome. nih.gov Similarly, the synthesis and evaluation of β-phenylalanine derivatives containing various heterocyclic moieties (pyrazoles, triazoles, etc.) have yielded compounds with significant antiproliferative activity against cancer cell lines, including drug-resistant models. mdpi.comresearchgate.net These studies underscore the potential of using substituted propanoic acid scaffolds, including those with cyclopropyl groups, to develop novel therapeutics.
| Derivative Class | Synthetic Approach | Biological Target/Activity Evaluated | Key Finding |
|---|---|---|---|
| Substituted Phenylpropanoic Acids | Multi-step organic synthesis | PPAR alpha/delta dual agonism | Linker shape and ring substituents determine potency and selectivity for metabolic targets. nih.gov |
| β-Phenylalanine Derivatives with Azole Moieties | Conversion of β-amino acid to hydrazide, followed by heterocycle formation | Antiproliferative activity in lung cancer cells | Schiff base derivatives showed potent activity against both drug-sensitive and multidrug-resistant cancer cells. mdpi.com |
| Carboxycyclopropylglycines | Carbene/ylide additions, enzymatic reactions, Kulinkovich cyclopropanation | Glutamic acid analogs for neurological applications | These conformationally rigid analogs are of interest as components of physiologically active peptides. researchgate.net |
| Cyclopropyl Analogues of AP5 | Multi-step organic synthesis | NMDA receptor antagonism | Identified potent and selective NMDA antagonists. nih.gov |
Future Directions and Emerging Research Perspectives
Exploration of Novel Therapeutic Targets and Biomedical Applications
The incorporation of (s)-2-Amino-3-cyclopropylpropanoic acid into peptides and small molecules has already demonstrated its potential to modulate biological activity. Future exploration will likely target a wider range of diseases and biological processes.
The cyclopropyl (B3062369) moiety can enhance the metabolic stability of drug candidates and their ability to cross the blood-brain barrier. nih.gov These properties make it an attractive component in the design of new drugs targeting the central nervous system. Research into its application in neurodegenerative diseases, psychiatric disorders, and pain management is a promising avenue. The conformational constraints imposed by the cyclopropyl ring can lead to peptides with enhanced bioactivity and stability, making them suitable for development as peptide-based therapeutics. google.comwipo.intgoogle.com
Furthermore, the development of peptidomimetics containing this amino acid is a burgeoning field. nih.govmdpi.com These molecules can mimic or inhibit protein-protein interactions implicated in various diseases, including cancer and autoimmune disorders. The ability to fine-tune the three-dimensional structure of a peptide using constrained amino acids like this compound is crucial for achieving high affinity and selectivity for therapeutic targets. acs.orgiris-biotech.de
Another emerging application lies in the field of biomedical imaging. The incorporation of radionuclides into amino acid analogues is a known strategy for developing agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for tumor imaging. benthamscience.comnih.govnih.gov Future research could explore the potential of radiolabeled this compound derivatives as novel imaging probes for oncology.
A summary of potential therapeutic and biomedical applications is presented in the table below.
| Application Area | Potential Role of this compound | Rationale |
| Neurotherapeutics | Development of drugs for neurodegenerative diseases, psychiatric disorders, and pain. | Enhanced metabolic stability and blood-brain barrier permeability. nih.gov |
| Peptide Therapeutics | Creation of more stable and bioactive peptide drugs. | Conformational constraint leading to improved enzymatic resistance and receptor binding. google.comwipo.intgoogle.com |
| Peptidomimetics | Design of molecules that modulate protein-protein interactions in cancer and autoimmune diseases. | Ability to mimic or block biological recognition sites with high specificity. nih.govmdpi.com |
| Biomedical Imaging | Development of novel PET and SPECT imaging agents for oncology. | Potential for selective uptake by tumor cells when radiolabeled. benthamscience.comnih.govnih.gov |
Development of More Efficient and Sustainable Enantioselective Synthetic Methodologies
While methods for the synthesis of this compound exist, the development of more efficient, scalable, and environmentally friendly approaches remains a key research focus.
Current research in the synthesis of unnatural amino acids emphasizes the use of catalytic asymmetric methods. frontiersin.orgrsc.orgresearchgate.netnih.gov These approaches, which often employ transition metal catalysts or organocatalysts, can provide high enantioselectivity and yield, reducing the need for costly and inefficient chiral resolution steps. nih.gov Future efforts will likely focus on developing novel catalytic systems that are more active, selective, and robust for the synthesis of this specific cyclopropyl amino acid.
There is a growing emphasis on "green chemistry" principles in chemical synthesis. nih.govqyaobio.com This includes the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. The development of biocatalytic methods, utilizing enzymes to perform key synthetic transformations, is a particularly promising green approach. nih.govnih.gov Researchers may explore the use of engineered enzymes to produce this compound in a highly enantioselective and sustainable manner.
The table below outlines key areas for future development in the synthesis of this compound.
| Synthetic Approach | Key Objectives | Potential Advantages |
| Catalytic Asymmetric Synthesis | Discovery of novel, highly efficient, and selective catalysts. | High enantiopurity, reduced waste from chiral resolution. frontiersin.orgrsc.orgresearchgate.netnih.gov |
| Green Chemistry | Utilization of safer reagents and solvents, improved atom economy. | Reduced environmental impact, increased safety. nih.govqyaobio.com |
| Biocatalysis | Engineering of enzymes for specific synthetic steps. | High selectivity, mild reaction conditions, sustainability. nih.govnih.gov |
| Scalable Synthesis | Development of robust and reproducible large-scale production methods. | Facilitates industrial and clinical applications. |
Advanced Mechanistic Elucidation of Biological Interactions
A deeper understanding of how the unique structural features of this compound influence its biological activity at the molecular level is crucial for its rational application in drug design.
Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations, are becoming increasingly powerful tools for studying molecular interactions. nih.govresearchgate.netnih.govresearchgate.netplos.org These simulations can provide insights into the dynamic behavior of molecules, predict binding affinities for biological targets, and elucidate the energetic contributions of the cyclopropyl group to molecular recognition. Future research will likely involve the use of these computational approaches to model the interaction of this compound-containing molecules with their receptors, providing a detailed picture of the binding modes and the key interactions that govern activity.
The table below summarizes the key methodologies for advancing the mechanistic understanding of this compound's biological interactions.
| Methodology | Research Focus | Expected Insights |
| High-Resolution Structural Biology (NMR, X-ray Crystallography) | Determining the 3D structures of peptides and proteins incorporating the amino acid. | Precise conformational effects and their influence on biological activity. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and their interactions with biological targets. | Understanding of binding kinetics, conformational flexibility, and solvent effects. nih.govresearchgate.netnih.govresearchgate.netplos.org |
| Quantum Mechanical (QM) Calculations | Calculating the electronic structure and energetics of molecular interactions. | Detailed understanding of binding energies and the nature of non-covalent interactions. |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing analogues to probe the importance of the cyclopropyl group. | Identification of key structural features for optimal biological activity. |
Integration into Systems Biology and Bioengineering Platforms
The integration of this compound into broader biological systems through the tools of systems biology and bioengineering represents a frontier in its application.
Metabolic engineering offers the potential to produce unnatural amino acids in microbial hosts. While the biosynthesis of cyclopropyl-containing natural products is known, the development of engineered metabolic pathways for the production of this compound is a long-term goal. This would provide a sustainable and potentially cost-effective source of this valuable building block.
Furthermore, the field of synthetic biology allows for the site-specific incorporation of unnatural amino acids into proteins. nih.govmdpi.commdpi.com By engineering the translational machinery of cells, it is possible to introduce this compound at specific positions within a protein sequence. This opens up exciting possibilities for creating novel proteins with enhanced stability, altered enzymatic activity, or new functions. For example, incorporating this constrained amino acid into enzymes could rigidify active sites, leading to improved catalytic efficiency or altered substrate specificity.
The table below outlines the potential for integrating this compound into systems and bioengineering platforms.
| Platform | Potential Application | Long-Term Vision |
| Metabolic Engineering | Biosynthesis of this compound in microorganisms. | Sustainable and cost-effective production of the amino acid. |
| Synthetic Biology | Site-specific incorporation into proteins. | Creation of novel proteins with enhanced properties for therapeutic or industrial applications. nih.govmdpi.commdpi.comnih.gov |
| Protein Engineering | Modification of enzyme active sites or protein-protein interaction domains. | Development of more efficient biocatalysts and targeted protein therapeutics. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for enantioselective synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid?
- Answer : Key approaches include asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures. For cyclopropane ring formation, [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn/Cu) under controlled conditions is common. Post-synthetic modifications may involve protecting group strategies (e.g., Boc for amine protection) to ensure stereochemical integrity .
Q. How can researchers characterize the thermodynamic stability of this compound in aqueous solutions?
- Answer : Use isothermal titration calorimetry (ITC) to measure binding enthalpy or differential scanning calorimetry (DSC) for phase transitions. Gas-phase ion clustering data (e.g., Na⁺ adducts) from mass spectrometry can reveal solvation effects. For example, ΔrH° values for sodium ion interactions (201 kJ/mol) provide insights into hydration dynamics .
Q. What experimental protocols ensure stability during storage and handling?
- Answer : Store under inert atmosphere (N₂/Ar) at -20°C, avoiding moisture. Stability studies under varying pH (3–9) and temperature (4–37°C) using HPLC monitoring are recommended. Degradation products (e.g., cyclopropane ring-opening derivatives) should be quantified via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with enzymes like D-amino acid oxidase?
- Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures (PDB: 1C0P) to map binding pockets. MD simulations (GROMACS) over 100 ns trajectories assess conformational stability. Compare with analogs like hypoglycine A (2-amino-3-(2-methylenecyclopropyl)propanoic acid) to identify steric clashes or electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data for cyclopropyl amino acids?
- Answer : Replicate assays under standardized conditions (e.g., pH 7.4, 25°C) with controls for stereochemical purity. Cross-validate using orthogonal methods:
- Enzyme inhibition : Fluorescence polarization vs. radiometric assays.
- Cellular uptake : Radiolabeled tracers (³H/¹⁴C) vs. LC-MS quantification .
Q. How to design isotopic labeling experiments to study metabolic incorporation of this compound?
- Answer : Synthesize ¹³C/¹⁵N-labeled derivatives via reductive amination with labeled ammonia. Track incorporation into proteins or metabolites using NMR (¹H-¹³C HSQC) or mass spectrometry (SILAC). Compare with non-cyclopropyl analogs to assess steric hindrance effects .
Methodological Considerations
Q. How to address discrepancies in stereochemical outcomes during synthesis?
- Answer : Use chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) to confirm enantiomeric excess (>98%). For diastereomer separation, employ crystallization with resolving agents (e.g., tartaric acid derivatives) .
Q. What in silico tools predict pharmacokinetic properties of cyclopropyl amino acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
